2-methanesulfonyl-N-(naphthalen-1-yl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfonyl-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-23(21,22)17-12-5-4-10-15(17)18(20)19-16-11-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWIPFUSTBLACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-(naphthalen-1-yl)benzamide typically involves the acylation of naphthalen-1-ylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Naphthalen-1-ylamine+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : 2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions to create derivatives with enhanced properties.
- Mechanistic Studies : The compound's unique structure allows researchers to study its reactivity and interaction with other chemical species, providing insights into reaction mechanisms.
Biology
- Biological Activity : Recent studies have indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. For instance, it has been evaluated for its effectiveness against various bacterial strains and cancer cell lines, demonstrating significant inhibitory effects .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is relevant in drug development for diseases such as diabetes and cancer .
Medicine
- Pharmaceutical Development : Ongoing research focuses on the therapeutic applications of this compound as a pharmaceutical intermediate or active ingredient in drug formulations. Its potential as an analgesic and anti-inflammatory agent is particularly noteworthy .
- Clinical Trials : Some derivatives of this compound are currently undergoing preclinical trials to assess their efficacy and safety profiles in treating various diseases .
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require specific properties for industrial applications. Its versatility makes it suitable for use in materials science and chemical manufacturing .
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (µM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 5.19 | |
| Antifungal | C. albicans | 8.16 | |
| Anticancer | Various cancer cell lines | 4.12 (W17) |
Table 2: Synthetic Routes for this compound
| Step | Reagents | Conditions |
|---|---|---|
| Acylation | Naphthalen-1-ylamine, Methanesulfonyl chloride | Base (triethylamine), controlled temperature |
| Purification | Recrystallization or chromatography | After synthesis |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Case Study 2: Anticancer Potential
In another research project, derivatives of this compound were tested against multiple cancer cell lines. The findings revealed that certain derivatives had IC50 values lower than established chemotherapeutics, suggesting a promising avenue for developing new cancer therapies.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
3-Amino-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide (ID-Y41)
- Structure: Differs by a methyl group at the 2-position and an amino group at the 3-position of the benzamide ring.
- Activity: Acts as a non-covalent inhibitor of SARS-CoV-2 PLpro, validated via docking studies. The amino and methyl groups may stabilize interactions with the protease active site .
N-(3-Chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB)
- Structure : Features a chloro-dioxo-naphthalene moiety instead of a simple naphthalen-1-yl group.
- Activity : Exhibits cytotoxic effects on prostate cancer cells (IC₅₀ = 2.5–6.5 μM) and induces G₁-phase cell cycle arrest. The chloro-dioxo group likely enhances redox activity, contributing to apoptosis .
YSL-109 [(S)-4-butyl-N-(1-(hydroxyamino)-3-(naphthalen-1-yl)-1-oxopropan-2-yl)benzamide]
- Structure: Contains a hydroxyamino group and a butyl chain, enabling HDAC6 inhibition (4,000-fold selectivity over HDAC1/8).
- Comparison: The methanesulfonyl group’s electronegativity might mimic the hydroxyamino group’s metal-chelating properties, though with differing steric effects .
Physicochemical Properties
The table below compares key properties of 2-methanesulfonyl-N-(naphthalen-1-yl)benzamide with analogs:
*Estimated based on analogous structures.
Biological Activity
2-Methanesulfonyl-N-(naphthalen-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be described by the following formula:
This compound features a naphthalene moiety, a methanesulfonyl group, and an amide functional group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains, including resistant strains like MRSA.
- Antitumor Activity : Some derivatives demonstrate the ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain benzamide derivatives are known to modulate inflammatory pathways.
The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways, impacting cell growth and survival.
Antimicrobial Activity
A study highlighted that benzamide derivatives, including those structurally related to this compound, have shown significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting these compounds could serve as templates for developing new antibiotics .
Antitumor Properties
Research has indicated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a comparative study demonstrated that specific modifications in the benzamide structure could enhance cytotoxicity against breast cancer cells .
Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Evaluated the antimicrobial properties of benzamide derivatives against MRSA | Identified high potency with MIC values as low as 0.25 μg/mL |
| Study B | Investigated the effects of naphthalene-based compounds on cancer cell lines | Demonstrated significant inhibition of cell growth in vitro |
| Study C | Explored the anti-inflammatory effects of related compounds | Showed modulation of cytokine production in immune cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methanesulfonyl-N-(naphthalen-1-yl)benzamide, and what methodological considerations ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the benzoylation of 1-naphthylamine using methanesulfonyl chloride derivatives. Key steps include:
- Acylation : Reacting 1-naphthylamine with methanesulfonyl benzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (methanol:water 4:1) to isolate the product .
- Yield Optimization : Control reaction temperature (0–5°C during acylation) and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side reactions .
Q. How is the crystal structure of this compound characterized, and what software tools are used for refinement?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the spatial arrangement. Antiperiplanar alignment of the N–H and C=O groups is typical .
- Refinement : SHELXL-2018 (via Olex2 GUI) refines anisotropic displacement parameters. Hydrogen bonds (N–H⋯O) are validated using PLATON .
- Dihedral Angle Analysis : The naphthalene and benzene rings form an ~86° angle, influencing packing interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer activity of this compound derivatives?
- Methodological Answer :
- Computational Screening : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing binding to target proteins (e.g., EGFR or tubulin). Focus on methanesulfonyl and naphthyl groups for hydrophobic interactions .
- In Vitro Validation : Test derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC50 values to identify potency trends .
- Metabolic Stability : Assess hepatic microsomal stability (human liver microsomes) to guide structural modifications (e.g., fluorination) .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Use positive controls (e.g., doxorubicin) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects or pathway crosstalk .
- Data Normalization : Express activity as % inhibition relative to vehicle-treated controls, adjusting for solvent interference (e.g., DMSO < 0.1% v/v) .
Q. What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in catalytic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. Identify electrophilic sites (e.g., sulfonyl oxygen) for nucleophilic attacks .
- Transition State Analysis : Locate TS structures (IRC) to predict regioselectivity in halogenation or cross-coupling reactions .
- Machine Learning : Train models on existing benzamide reaction datasets (e.g., Hammett σ constants) to forecast yields .
Q. How can failed catalytic reactions (e.g., C–H activation) be troubleshooted during synthesis?
- Methodological Answer :
- Chelation Analysis : Verify if the 8-aminoquinoline directing group is present; its absence (e.g., in simple benzamides) leads to failed C–H bromination .
- Catalyst Screening : Test Pd(OAc)₂, Co(acac)₂, or CuI with ligands (e.g., PPh₃) under varying temperatures (80–120°C) .
- Solvent Optimization : Switch from DMF to DMA for higher dielectric constant, improving metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
